potassium;methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJIXWOZCRYEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potassium Methanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Applications of Potassium Methanesulfonate (B1217627)

Potassium methanesulfonate (KMS), the potassium salt of methanesulfonic acid, is a versatile and highly utilized compound in various scientific and industrial fields. Its stability, high solubility, and role as a biochemically compatible salt make it an invaluable tool in electrophysiology, organic synthesis, and electrochemistry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

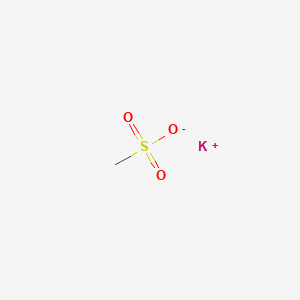

Chemical Structure and Identification

Potassium methanesulfonate is an alkali metal salt with a simple yet stable structure. It consists of a potassium cation (K⁺) and a methanesulfonate anion (CH₃SO₃⁻). The methanesulfonate anion features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen atom and a methyl group.

A diagram illustrating the ionic and covalent bonds within potassium methanesulfonate is provided below.

Caption: Chemical structure of potassium methanesulfonate.

Physicochemical Properties

Potassium methanesulfonate is a white crystalline solid that is highly soluble in water.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₃KO₃S | [2][3] |

| Molecular Weight | 134.20 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [1][4] |

| Melting Point | >360 °C | [5] |

| Solubility | Highly soluble in water | [1][6] |

| IUPAC Name | potassium;methanesulfonate | [1] |

| CAS Number | 2386-56-3 | [1][2] |

| InChI Key | XWIJIXWOZCRYEL-UHFFFAOYSA-M | [2][7] |

| SMILES String | CS(=O)(=O)[O-].[K+] | [2][7] |

Synthesis and Purification

The synthesis of high-purity potassium methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of Potassium Methanesulfonate

Principle: Methanesulfonic acid is neutralized with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution to yield potassium methanesulfonate and water.

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice bath

Procedure:

-

An equimolar amount of potassium hydroxide is dissolved in deionized water in a suitable reaction vessel.

-

The reaction vessel is placed in an ice bath to control the exothermic nature of the neutralization reaction.[1]

-

A stoichiometric equivalent of methanesulfonic acid is slowly added to the potassium hydroxide solution with constant stirring.

-

After the addition is complete, the solution is stirred for a period to ensure the reaction goes to completion. The pH of the solution can be monitored to confirm neutralization.

-

The resulting aqueous solution of potassium methanesulfonate is then heated to between 120–150°C to evaporate the water and isolate the crystalline product.[1]

The workflow for the synthesis and purification of potassium methanesulfonate is depicted in the following diagram.

Caption: Synthesis and purification workflow.

Analytical Characterization

Several analytical techniques are employed to confirm the identity, purity, and stoichiometry of synthesized potassium methanesulfonate.

Methodologies for Characterization

-

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): This technique is used to verify the stoichiometric ratio of potassium to sulfur (K:S ≈ 1:1) and to quantify any trace metal impurities.[1]

-

CHNS Analysis: Elemental analysis confirms the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Potassium methanesulfonate exhibits a distinct sulfonate group vibration at approximately 1187 cm⁻¹, which is absent in non-ionized methanesulfonic acid.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of potassium methanesulfonate, often employing mixed-mode columns for the analysis of both cations and anions.[8]

The following diagram illustrates the analytical workflow for the characterization of potassium methanesulfonate.

Caption: Analytical workflow for characterization.

Applications in Research and Drug Development

Potassium methanesulfonate's unique properties make it a valuable reagent in several areas of research and development.

-

Electrophysiology: In neuroscience research, potassium methanesulfonate is frequently used in pipette solutions for whole-cell patch-clamp recordings. Its use as a major anion helps in maintaining cellular integrity and allows for stable recordings of neuronal activity, such as calcium-dependent afterhyperpolarization (AHP) currents in hippocampal neurons.[1]

-

Biochemical Buffers: Due to its high solubility and stability, it is used in the formulation of biochemical buffers.[1]

-

Organic Synthesis: The methanesulfonate group is a good leaving group, making potassium methanesulfonate a useful nucleophile in substitution reactions.[1] It also acts as a cocatalyst in some organic synthesis reactions.

-

Electrochemistry: It serves as a component in electrolytes for lithium-ion batteries and redox flow batteries.[1] Additionally, it is used in electroplating applications, such as the electrodeposition of tin-lead solder, providing a safer alternative to hazardous acids.[1]

-

Other Applications: It has been noted for its antimicrobial properties and its use in the preparation of fatty acyl glycinate (B8599266) surfactants.[9]

The diverse applications of potassium methanesulfonate are summarized in the diagram below.

Caption: Diverse applications of potassium methanesulfonate.

Safety and Handling

Potassium methanesulfonate is considered a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |

| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory Irritation | P261, P271 |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[7]

-

Use only in a well-ventilated area.[9]

-

Store in a tightly sealed container in a dry place.[6] The material is hygroscopic.[10]

-

Avoid contact with oxidizing agents.[4]

-

It is a combustible solid, and dust clouds may form an explosive mixture with air.[4]

Conclusion

Potassium methanesulfonate is a compound with a valuable combination of properties, including high solubility, stability, and utility as a nucleophile and electrolyte component. For researchers in the life sciences, particularly in electrophysiology, it is an essential tool for obtaining stable and reliable data. Its applications in organic synthesis and industrial processes further underscore its importance. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in a professional laboratory setting.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Potassium mesylate | CH3KO3S | CID 23666501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. POTASSIUM METHANESULFONATE manufacturers and suppliers in india [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 甲基磺酸钾 ≥98.0% (dry substance, T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. HPLC Separation of Potassium, Perchlorate, Methanesulfonic, Chloride, Bromide, and Nitrate Ions on Obelisc N | SIELC Technologies [sielc.com]

- 9. Potassium methanesulfonate | 2386-56-3 [amp.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of High-Purity Potassium Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity potassium methanesulfonate (B1217627) (KMSA). It details the prevalent synthesis methodologies, purification protocols, and analytical techniques for quality control. The information is intended to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge to produce KMSA of high purity for their specific applications.

Introduction

Potassium methanesulfonate (CH₃KO₃S), the potassium salt of methanesulfonic acid, is a versatile compound with applications in various fields, including as a biochemical buffer and a supporting electrolyte in electrochemical studies. The synthesis of high-purity KMSA is critical to ensure the reliability and reproducibility of experimental results. This guide focuses on the most common and effective methods for its preparation and purification.

Synthesis Methodologies

The primary route for the synthesis of potassium methanesulfonate is the neutralization of methanesulfonic acid with a suitable potassium base. The two most common bases employed are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).

Neutralization with Potassium Hydroxide

This is the most frequently cited method for the synthesis of KMSA. The reaction is a straightforward acid-base neutralization that yields potassium methanesulfonate and water.

Reaction: CH₃SO₃H + KOH → CH₃SO₃K + H₂O

The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure the formation of a high-quality product.

Neutralization with Potassium Carbonate

An alternative method involves the use of potassium carbonate. This reaction produces potassium methanesulfonate, water, and carbon dioxide.

Reaction: 2CH₃SO₃H + K₂CO₃ → 2CH₃SO₃K + H₂O + CO₂

This method can be advantageous as the evolution of carbon dioxide gas can be a visual indicator of the reaction's progress.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of potassium methanesulfonate.

Synthesis of Potassium Methanesulfonate using Potassium Hydroxide

Materials:

-

Methanesulfonic acid (CH₃SO₃H, ≥99%)

-

Potassium hydroxide (KOH, ≥85% pellets)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of potassium hydroxide pellets in deionized water. Allow the solution to cool to room temperature.

-

In a separate beaker, carefully measure an equimolar amount of methanesulfonic acid.

-

Place the flask containing the KOH solution in an ice bath and begin stirring.

-

Slowly add the methanesulfonic acid dropwise to the stirred KOH solution. Monitor the temperature of the reaction mixture and maintain it below 20°C.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes.

-

Remove the flask from the ice bath and allow it to warm to room temperature while stirring.

-

Verify that the pH of the solution is neutral (pH ~7). If the solution is acidic, add a small amount of dilute KOH solution. If it is basic, add a small amount of dilute methanesulfonic acid.

-

The resulting aqueous solution of potassium methanesulfonate can be used directly or the solid product can be isolated.

Isolation and Purification

Procedure:

-

To isolate the solid potassium methanesulfonate, the water is removed by evaporation. This can be achieved by heating the solution on a hot plate in a well-ventilated fume hood or by using a rotary evaporator.

-

The crude solid obtained after evaporation is then purified by recrystallization.

-

Dissolve the crude KMSA in a minimum amount of hot deionized water.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of potassium methanesulfonate.

| Parameter | Value | Reference |

| Purity (Commercial) | ≥98.0% (dry substance) | [1][2] |

| Purity (Thermo Scientific) | 99% | [3] |

| Molecular Formula | CH₃KO₃S | [2][3] |

| Molecular Weight | 134.20 g/mol | [2] |

| CAS Number | 2386-56-3 | [2][3] |

| Analytical Technique | Purpose |

| Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) | To determine the stoichiometric ratio of potassium to sulfur and to quantify trace metal impurities. |

| CHNS Elemental Analysis | To verify the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the synthesized compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the methanesulfonate functional group through its characteristic vibrational frequencies. |

| Gas Chromatography with Flame Ionization Detection (GC-FID) | To detect and quantify volatile organic impurities, such as residual solvents. |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity potassium methanesulfonate.

Caption: Workflow for the synthesis and purification of KMSA.

Logical Relationship of Purity Analysis

The following diagram outlines the logical relationship between the analytical techniques used for the quality control of the final product.

Caption: Analytical techniques for KMSA purity assessment.

References

An In-depth Technical Guide to Potassium Methanesulfonate (CAS 2386-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methanesulfonate (B1217627) (CH₃KO₃S), with a CAS number of 2386-56-3, is the potassium salt of methanesulfonic acid. It is a white, crystalline, and hygroscopic solid that is highly soluble in water.[1] This organometallic compound has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and notably, in neuroscience and drug development. Its utility stems from its properties as a stable, non-oxidizing salt with a methanesulfonate anion that functions as an effective leaving group in nucleophilic substitution reactions.

In the realm of drug development and research, potassium methanesulfonate serves multifaceted roles. It is a crucial component in electrophysiological studies, particularly in patch-clamp recordings, where it offers advantages over other potassium salts in maintaining cellular integrity and recording stability. Furthermore, the methanesulfonate (mesylate) anion is frequently employed in the formation of pharmaceutical salts to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and key applications of potassium methanesulfonate, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

Potassium methanesulfonate is a simple salt with well-defined chemical and physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Potassium Methanesulfonate

| Property | Value | Reference(s) |

| CAS Number | 2386-56-3 | [1] |

| Molecular Formula | CH₃KO₃S | [2] |

| Molecular Weight | 134.20 g/mol | [2] |

| Appearance | White crystalline solid/powder | [1] |

| Solubility in Water | Highly soluble | [1] |

| Solubility in Ethanol | Insoluble | [3] |

| Solubility in Methanol | Partially soluble | [4] |

| Solubility in DMSO | Soluble | [5] |

| Melting Point | >360 °C | |

| pKa of Methanesulfonic Acid | -1.2 to -2.6 | |

| Crystal Structure | Tetragonal, space group I4/m | [6] |

Synthesis and Purification

The most common method for the synthesis of potassium methanesulfonate is the neutralization of methanesulfonic acid with potassium hydroxide (B78521).[1] This straightforward acid-base reaction is highly efficient and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of Potassium Methanesulfonate

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Drying oven

-

Buchner funnel and filter paper

Procedure:

-

In a beaker equipped with a magnetic stir bar, dissolve a known molar amount of potassium hydroxide in a minimal amount of deionized water.

-

Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Slowly add an equimolar amount of methanesulfonic acid dropwise to the cold potassium hydroxide solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Remove the beaker from the ice bath and allow the solution to warm to room temperature.

-

The resulting solution of potassium methanesulfonate is then concentrated by removing the water using a rotary evaporator at a bath temperature of 60-80 °C.

-

The concentrated solution is then further dried in an oven at 120-150 °C to obtain the crystalline potassium methanesulfonate.[1]

-

For higher purity, the crude product can be recrystallized from a minimal amount of hot deionized water. The crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.[1]

-

The purified crystals are then dried in a vacuum oven to a constant weight.

Diagram 1: Synthesis Workflow for Potassium Methanesulfonate

Caption: A flowchart illustrating the synthesis of potassium methanesulfonate.

Analytical Methods for Quality Control

Ensuring the purity and identity of potassium methanesulfonate is crucial for its application in research and drug development. Several analytical techniques can be employed for its characterization.

Table 2: Analytical Methods for Potassium Methanesulfonate

| Analytical Method | Purpose | Key Parameters/Observations | Reference(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification and functional group analysis | Distinct sulfonate group vibrations around 1187 cm⁻¹ | [1] |

| Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) | Elemental analysis and stoichiometry | Confirms K:S ratio of ~1:1 | [1] |

| CHNS Elemental Analysis | Determination of elemental composition | Verifies the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur | [1] |

| Non-aqueous Titration | Purity assay | Titration with a standardized acid in a non-aqueous solvent | [7][8] |

Experimental Protocol: Purity Assay by Non-Aqueous Titration

This protocol describes a general procedure for the purity determination of a weakly basic salt like potassium methanesulfonate.

Materials:

-

Potassium methanesulfonate sample

-

Glacial acetic acid

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Accurately weigh approximately 100 mg of the potassium methanesulfonate sample and transfer it to a clean, dry 100 mL beaker.

-

Dissolve the sample in 20 mL of glacial acetic acid with the aid of gentle warming if necessary. Allow the solution to cool to room temperature.

-

Add 2-3 drops of crystal violet indicator solution. The solution will turn violet.

-

Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

-

Record the volume of the titrant used.

-

Perform a blank titration using 20 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

-

Calculate the purity of potassium methanesulfonate using the following formula: % Purity = (V * N * MW * 100) / (W * 1000) where:

-

V = Volume of perchloric acid consumed (mL)

-

N = Normality of perchloric acid

-

MW = Molecular weight of potassium methanesulfonate (134.20 g/mol )

-

W = Weight of the sample (g)

-

Applications in Research and Drug Development

Potassium methanesulfonate has several important applications in the fields of neuroscience research and pharmaceutical development.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

In whole-cell patch-clamp electrophysiology, the composition of the internal pipette solution is critical for maintaining the health of the neuron and the stability of the recording. Potassium methanesulfonate is often preferred over other potassium salts, such as potassium gluconate, for several reasons:

-

Improved Stability of Recordings: It minimizes the "rundown" of calcium-activated potassium currents, which are crucial for phenomena like the slow afterhyperpolarization (AHP).[9]

-

Lower Access Resistance: The methanesulfonate anion has a higher mobility than the gluconate anion, which can result in a lower series resistance and improved recording quality.

-

Reduced Disruption of Intracellular Calcium Homeostasis: Studies have shown that neurons dialyzed with potassium methanesulfonate exhibit less disruption to intracellular calcium levels compared to other salts.[9]

Experimental Protocol: Preparation of Potassium Methanesulfonate-Based Internal Solution for Patch-Clamp Recording

This protocol provides a typical composition for a potassium methanesulfonate-based internal solution used for recording from hippocampal neurons.

Materials:

-

Potassium methanesulfonate (KMeSO₄)

-

Sodium chloride (NaCl)

-

HEPES

-

Magnesium ATP (Mg-ATP)

-

Sodium GTP (Na-GTP)

-

Potassium hydroxide (KOH) for pH adjustment

-

Ultrapure water

-

0.22 µm syringe filter

Procedure:

-

Prepare the following stock solutions in ultrapure water: 1 M KMeSO₄, 1 M NaCl, 1 M HEPES, 100 mM Mg-ATP, and 100 mM Na-GTP.

-

In a sterile container, combine the stock solutions to achieve the final concentrations listed in Table 3.

-

Add ultrapure water to bring the solution to the final volume.

-

Adjust the pH of the solution to 7.2-7.3 with a small amount of 1 M KOH.[10]

-

Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution, typically around 280-290 mOsm/L.[11]

-

Filter the final solution through a 0.22 µm syringe filter to ensure sterility.

-

Aliquot the solution and store at -20 °C. Thaw and keep on ice during experiments.

Table 3: Typical Composition of a KMeSO₄-based Internal Solution

| Component | Final Concentration (mM) |

| KMeSO₄ | 135 |

| NaCl | 8 |

| HEPES | 10 |

| Mg-ATP | 2 |

| Na-GTP | 0.3 |

Diagram 2: Workflow for Preparing Patch-Clamp Internal Solution

Caption: Steps for the preparation of a patch-clamp internal solution.

Pharmaceutical Salt Formation

The formation of salts is a common strategy in drug development to improve the physicochemical properties of an API.[12] The methanesulfonate (mesylate) anion is a frequently used counterion for basic drugs. The selection of a specific salt form, such as potassium methanesulfonate, can be advantageous in certain formulation scenarios. For acidic drugs, potassium salts are a common choice.[13]

Advantages of Mesylate Salts:

-

Improved Solubility: Mesylate salts often exhibit significantly higher aqueous solubility compared to the free base of a drug.[14]

-

Enhanced Stability: Salt formation can lead to a more stable crystalline form of the API.

-

Favorable Manufacturing Properties: Mesylate salts can improve the handling and processing characteristics of the drug substance.

Role as a Leaving Group in Organic Synthesis

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion. In organic synthesis, alcohols are often converted to methanesulfonates to facilitate subsequent reactions. While methanesulfonyl chloride is typically used for this purpose, potassium methanesulfonate can, in principle, act as a nucleophile in certain substitution reactions, although this is a less common application.

Diagram 3: The Methanesulfonate Anion as a Leaving Group

Caption: The role of the methanesulfonate group as a leaving group.

Safety and Handling

Potassium methanesulfonate is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

Table 4: Toxicological Data for Potassium Methanesulfonate

| Parameter | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 6170 mg/kg | Rat | [6] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry place.[15]

-

Avoid contact with strong oxidizing agents.[10]

Conclusion

Potassium methanesulfonate is a versatile and valuable compound for researchers and professionals in drug development. Its well-defined chemical properties, straightforward synthesis, and diverse applications make it an important tool in the laboratory. Its role in enhancing the quality and stability of electrophysiological recordings is particularly noteworthy, providing a clear advantage in neuroscience research. Furthermore, the broader use of the methanesulfonate anion in pharmaceutical salt formation underscores its importance in optimizing the properties of active pharmaceutical ingredients. This technical guide provides a foundational understanding of potassium methanesulfonate, offering practical protocols and key data to support its effective use in a research and development setting.

References

- 1. potassium;methanesulfonate | Benchchem [benchchem.com]

- 2. Potassium methanesulfonate = 98.0 T dry substance 2386-56-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. sips.org.in [sips.org.in]

- 8. brainkart.com [brainkart.com]

- 9. Apical Dendritic Location of Slow Afterhyperpolarization Current in Hippocampal Pyramidal Neurons: Implications for the Integration of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular correlates of the M-current in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. re-place.be [re-place.be]

Solubility of Potassium Methanesulfonate in Organic Solvents: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility of potassium methanesulfonate (B1217627) (KCH₃SO₃) in organic solvents, a critical parameter for researchers, scientists, and professionals involved in drug development and formulation. While quantitative solubility data for potassium methanesulfonate in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers detailed experimental protocols for its determination, qualitative solubility insights, and contextual data on similar salts to empower researchers in their formulation and process development endeavors.

Introduction

Potassium methanesulfonate, the potassium salt of methanesulfonic acid, is a white crystalline solid.[1] It is known to be highly soluble in water.[1][2][3][4][5][6] In the pharmaceutical industry, understanding the solubility of salts like potassium methanesulfonate in organic solvents is paramount for processes such as crystallization, formulation, and purification of active pharmaceutical ingredients (APIs). The choice of solvent can significantly impact the yield, purity, and polymorphic form of a drug substance. While specific quantitative data is sparse, it is understood that potassium methanesulfonate's solubility behavior is governed by the polarity of the solvent and its ability to solvate the potassium and methanesulfonate ions.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100g of solvent or moles/liter) for potassium methanesulfonate in a diverse range of common organic solvents at various temperatures. The hygroscopic nature of potassium methanesulfonate further complicates direct measurement and necessitates careful experimental design to exclude moisture.[2][4]

To provide a frame of reference for researchers, the following table summarizes the solubility of other potassium salts (potassium chloride and potassium iodide) in several common organic solvents. It is crucial to note that these values are for different salts and should be used as a general guide to the expected low solubility of ionic salts in less polar organic solvents.

| Solvent | Potassium Chloride (KCl) Solubility ( g/100 g solvent) | Potassium Iodide (KI) Solubility ( g/100 g solvent) | Temperature (°C) |

| Methanol | 0.53 | 14.8 (at 25°C) | 25 |

| Ethanol | 0.04 | 1.8 | 25 |

| Acetone | Insoluble | 1.25 | 20 |

| Acetonitrile | Very low | 1.98 (at 25°C) | 25 |

Note: This data is compiled from various sources for illustrative purposes and is not a direct representation of potassium methanesulfonate solubility.[7][8][9]

Experimental Protocols for Solubility Determination

Given the lack of readily available data, researchers will likely need to determine the solubility of potassium methanesulfonate experimentally. The following are detailed protocols for the widely accepted "shake-flask" or isothermal equilibrium method, followed by common analytical techniques for concentration measurement.[10]

Isothermal Equilibrium (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

Potassium methanesulfonate (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of potassium methanesulfonate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant-temperature environment for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

Concentration Analysis

The concentration of potassium methanesulfonate in the saturated solution can be determined using several analytical techniques.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature that avoids decomposition of the salt.

-

Once the solvent is completely removed, weigh the vial containing the dried potassium methanesulfonate residue.

-

Calculate the mass of the dissolved salt and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

-

Standard Preparation: Prepare a series of standard solutions of potassium methanesulfonate of known concentrations in the solvent of interest.

-

Calibration Curve: Analyze the standard solutions using an ion chromatograph equipped with a suitable column and a conductivity detector to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and use the calibration curve to determine the concentration of the methanesulfonate anion or the potassium cation, from which the solubility of potassium methanesulfonate can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of potassium methanesulfonate.

Role in Drug Development

While potassium methanesulfonate is not typically an active pharmaceutical ingredient that targets specific signaling pathways, its physicochemical properties, including solubility, are critical in drug development for several reasons:

-

Counterion Selection: The methanesulfonate anion (mesylate) is a common counterion for basic APIs. The choice of a counterion can significantly influence the solubility, stability, and bioavailability of a drug.

-

Formulation: Understanding the solubility in various organic solvents is essential for developing stable liquid formulations or for selecting appropriate solvent systems for crystallization processes that yield the desired solid-state form of an API.

-

Process Chemistry: Solubility data guides the selection of solvents for reaction, extraction, and purification steps in the synthesis of APIs where potassium methanesulfonate might be a reagent or a byproduct.

As there is no evidence of potassium methanesulfonate directly modulating specific signaling pathways, a diagram of such a pathway is not applicable. Instead, the focus for researchers should be on the fundamental physicochemical characterization, for which the provided experimental workflow is a critical tool.

Conclusion

References

- 1. potassium;methanesulfonate | Benchchem [benchchem.com]

- 2. Potassium methanesulfonate, 99% | Fisher Scientific [fishersci.ca]

- 3. Potassium methanesulfonate | 2386-56-3 [amp.chemicalbook.com]

- 4. Potassium methanesulfonate | 2386-56-3 [chemicalbook.com]

- 5. Potassium methanesulfonate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2386-56-3 CAS MSDS (Potassium methanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. seniorchem.com [seniorchem.com]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. benchchem.com [benchchem.com]

potassium methanesulfonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Potassium methanesulfonate (B1217627) is an organometallic compound with significant applications across various scientific and industrial fields. This technical guide provides an in-depth look at its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to research and drug development.

Core Properties

Potassium methanesulfonate, also known as potassium mesylate, is the potassium salt of methanesulfonic acid. It is a white, crystalline solid that is highly soluble in water.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | CH3KO3S | [2][4][5][6] |

| Linear Formula | CH3SO3K | [4] |

| Molecular Weight | 134.20 g/mol | [1][5] |

| Exact Mass | 133.944 g/mol | [4] |

| CAS Number | 2386-56-3 | [1][5] |

| EC Number | 219-202-7 | [4] |

| Appearance | White to pale cream powder, crystalline powder, crystals, or lumpy powder | [4][7] |

| Melting Point | >360 °C | [8] |

| Solubility | Soluble in water | [1][2] |

| Stability | Hygroscopic; stable under normal conditions | [2] |

Synthesis and Structure

The synthesis of potassium methanesulfonate is typically achieved through the neutralization of methanesulfonic acid with an equimolar amount of potassium hydroxide (B78521) in an aqueous solution. The process requires cooling to manage the exothermic reaction, followed by evaporation to isolate the crystalline product.[1]

Structurally, potassium methanesulfonate crystallizes in the tetragonal space group I4/m. A notable feature is the variable coordination of the potassium ion (6-, 7-, and 9-fold), which distinguishes it from the more rigid 4-fold coordination of lithium in lithium methanesulfonate.[1] This structural flexibility influences its solubility and reactivity.

Experimental Protocols

Synthesis of Potassium Methanesulfonate

Objective: To synthesize potassium methanesulfonate via neutralization.

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice bath

-

Evaporator

Procedure:

-

Prepare an aqueous solution of methanesulfonic acid.

-

Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.

-

Maintain the reaction mixture in an ice bath to control the temperature due to the exothermic nature of the reaction.[1]

-

After complete neutralization, evaporate the water from the solution at a temperature of 120–150°C to obtain the crystalline potassium methanesulfonate.[1]

-

Verify the purity of the product using techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to confirm the stoichiometric K:S ratio and CHNS analysis for elemental composition.[1]

Applications in Research and Industry

Potassium methanesulfonate's utility stems from its properties as a stable salt and the nature of the methanesulfonate anion, which is a good leaving group.

-

Biochemical Buffers and Electrophysiology: Its high solubility and stability make it a suitable component for biochemical buffers and in electrophysiology studies.[1]

-

Catalysis: It serves as a catalyst for alkyl group polymerization and other chemical reactions.[8][9]

-

Electroplating: The compound finds applications in the electroplating industry.[8][9]

-

Antimicrobial Agent: Potassium methanesulfonate exhibits antimicrobial properties, attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.[1][8][9]

-

Chemical Synthesis: The methanesulfonate group's ability to act as a good leaving group makes it valuable in substitution reactions.[1] It is also used in the preparation of fatty acyl glycinate (B8599266) surfactants.[8][9]

-

Rare-Earth Element Leaching: Methanesulfonates show a low tendency to form double salts with rare-earth or transition metals, which is advantageous in leaching processes.[1]

Chemical Reactions and Mechanisms

Potassium methanesulfonate can act as a nucleophile in substitution reactions where the methanesulfonate group is displaced.[1] It is stable under both oxidative and reductive conditions due to the strong sulfur-oxygen bonds.[1]

Safety and Handling

Potassium methanesulfonate is classified as a warning-level hazard, causing skin, eye, and respiratory system irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the solid material. It is hygroscopic and should be stored in a dry, well-ventilated place under an inert atmosphere.[2]

Logical Relationship of Properties and Applications

Caption: Relationship between properties and applications of potassium methanesulfonate.

References

- 1. potassium;methanesulfonate | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. Potassium methanesulfonate, 99% | Fisher Scientific [fishersci.ca]

- 6. 2386-56-3 CAS MSDS (Potassium methanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Potassium methanesulfonate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Potassium methanesulfonate | 2386-56-3 [amp.chemicalbook.com]

- 9. Potassium methanesulfonate | 2386-56-3 [chemicalbook.com]

A Technical Guide to the Thermal Stability of Potassium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of potassium methanesulfonate (B1217627) (also known as potassium mesylate). Given its application in biochemical research and as a component in various chemical processes, understanding its behavior at elevated temperatures is critical for ensuring safety, predicting degradation pathways, and defining storage and handling protocols.

Introduction

Potassium methanesulfonate (CH₃SO₃K) is the potassium salt of methanesulfonic acid. It is a white, crystalline solid that is soluble in water.[1][2] In laboratory and pharmaceutical settings, it is often used in buffers, as a supporting electrolyte, and in organic synthesis. The thermal stability of a compound is a critical parameter that dictates its operational limits and potential hazards. Thermal decomposition can lead to the release of hazardous gases and a loss of product integrity. This document summarizes the known thermal properties of potassium methanesulfonate and provides standardized protocols for its analysis.

While specific thermogravimetric and calorimetric data for potassium methanesulfonate is not extensively published in peer-reviewed literature, this guide compiles information from safety data sheets and analogous compounds to provide a robust technical overview. It has been noted that methanesulfonate anions generally exhibit lower thermal stability compared to more fluorinated analogues like triflate (CF₃SO₃⁻).[3]

Physicochemical and Stability Data

The fundamental properties of potassium methanesulfonate are essential for its proper handling and for interpreting thermal analysis data. The compound is generally considered stable under standard conditions but is known to be hygroscopic.[4][5]

Table 1: Physicochemical Properties of Potassium Methanesulfonate

| Property | Value | Reference(s) |

| Chemical Formula | CH₃KO₃S | [2][6] |

| Molecular Weight | 134.19 g/mol | [1][7] |

| Appearance | White crystalline powder or solid | [1][2] |

| Melting Point | >360 °C (Decomposition may occur) | [2] |

| Solubility in Water | Miscible / Soluble | [1][2] |

| Stability | Considered stable; hygroscopic | [4][5] |

| Incompatibilities | Strong oxidizing agents | [1][4][5] |

Table 2: Summary of Thermal Decomposition Information

| Parameter | Data | Reference(s) |

| Decomposition Onset | Not explicitly defined in available literature. | [1] |

| Hazardous Combustion Products | Sulfur oxides (SOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |

| General Behavior | Combustible solid, but propagates flame with difficulty. Dust may form explosive mixtures with air. | [1] |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of potassium methanesulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed. The following sections describe standardized, representative protocols for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine the onset of decomposition, quantify mass loss, and identify intermediate stages of degradation.

-

Objective: To determine the temperatures at which potassium methanesulfonate loses mass due to decomposition and to quantify this loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the sample is dry by placing it in a vacuum oven at a temperature well below its expected decomposition point (e.g., 60-80 °C) for several hours to remove absorbed moisture, as the compound is hygroscopic.[4]

-

Accurately weigh 5–10 mg of the dried sample into a standard TGA pan (e.g., alumina (B75360) or platinum).

-

-

Experimental Parameters:

-

Temperature Range: 25 °C to 600 °C (or higher if no complete decomposition is observed).

-

Heating Rate: 10 °C/min (a standard rate for initial screening).

-

Atmosphere: Dry Nitrogen (inert) or Dry Air (oxidative).

-

Flow Rate: 20–50 mL/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

-

Record the percentage of mass lost at different temperature intervals.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[8]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Objective: To identify the melting point and other phase transitions of potassium methanesulfonate and to measure the enthalpy associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensation type).

-

Sample Preparation:

-

Accurately weigh 2–5 mg of the dried sample into a hermetically sealed aluminum or gold-plated steel pan. A sealed pan is crucial to contain any evolved gases upon decomposition.

-

Prepare an empty, sealed pan as the reference.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature above the suspected melting/decomposition point (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Atmosphere: Dry Nitrogen (inert).

-

Flow Rate: 20–50 mL/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature and peak temperature for each thermal event. The melting point is typically reported as the onset of the melting endotherm.

-

Integrate the area of the peaks to determine the enthalpy of transition (ΔH).

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for thermal stability analysis and a probable decomposition pathway for potassium methanesulfonate.

Caption: Workflow for Thermal Stability Assessment.

Based on the decomposition of related metal sulfonates and known combustion products, a probable thermal decomposition pathway for potassium methanesulfonate in an inert atmosphere involves the cleavage of C-S and S-O bonds.

Caption: Probable Thermal Decomposition Pathway.

Conclusion

Potassium methanesulfonate is a thermally stable solid under ambient conditions, with a melting point reported to be above 360 °C. However, like many organic salts, it is susceptible to thermal decomposition at elevated temperatures. The primary decomposition products are expected to include hazardous sulfur and carbon oxides.[1] For professionals in research and drug development, it is imperative to either obtain specific thermal analysis data from the supplier or conduct in-house TGA and DSC analyses using the standardized protocols outlined in this guide. This ensures safe handling, defines temperature limits for applications, and provides a complete physicochemical profile of the compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2386-56-3 CAS MSDS (Potassium methanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. potassium;methanesulfonate | Benchchem [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 甲基磺酸钾 ≥98.0% (dry substance, T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Potassium mesylate | CH3KO3S | CID 23666501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Vibrational Spectroscopy of Potassium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of potassium methanesulfonate (B1217627) (CH₃SO₃K), a compound of interest in various chemical and pharmaceutical contexts. By leveraging infrared (IR) and Raman spectroscopy, researchers can gain profound insights into the molecular structure, bonding, and solid-state characteristics of this salt. This document outlines the theoretical basis, experimental protocols, and spectral data interpretation for the vibrational analysis of potassium methanesulfonate.

Introduction to Vibrational Spectroscopy of Potassium Methanesulfonate

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation or scatters incident light (Raman effect), it can be excited to a higher vibrational state. The frequencies of these vibrations are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Consequently, a vibrational spectrum serves as a unique molecular "fingerprint."

For potassium methanesulfonate, an ionic compound, the vibrational spectrum is dominated by the internal modes of the methanesulfonate anion (CH₃SO₃⁻). The potassium cation (K⁺) does not have internal vibrations, but its interactions with the anion can influence the anion's vibrational frequencies. Analysis of these spectra reveals details about the C-H, S-O, and C-S bonds within the methanesulfonate ion.[1][2]

The methanesulfonate ion (CH₃SO₃⁻) consists of a methyl group (CH₃) and a sulfonate group (SO₃⁻). It has 8 atoms and is a non-linear entity, therefore it possesses 3N-6 = 3(8)-6 = 18 normal modes of vibration.[3] These vibrational modes can be categorized into several types, including stretching (symmetric and asymmetric), bending (or deformation), rocking, and torsional modes.[4]

Experimental Protocols

Acquiring high-quality vibrational spectra of solid potassium methanesulfonate requires careful sample preparation and appropriate instrumentation. The following are generalized protocols for Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. For a vibrational mode to be IR active, there must be a change in the molecule's dipole moment during the vibration.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, the potassium methanesulfonate sample is typically prepared as a potassium bromide (KBr) pellet.

-

A small amount of the crystalline potassium methanesulfonate (approximately 1-2 mg) is finely ground with about 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

A Bruker Vertex70 FTIR spectrometer or a similar instrument is commonly used.[2]

-

The KBr pellet is placed in the sample holder of the spectrometer.

-

A background spectrum of a pure KBr pellet is recorded first to subtract atmospheric and instrumental interferences.

-

The sample spectrum is then recorded, typically over the mid-infrared range of 4000–400 cm⁻¹.

-

Multiple scans (e.g., 64 or 128) are often co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration.

Methodology:

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

A Raman microscope, such as a WITec alpha300 R, equipped with a laser excitation source is used.[7] A common excitation wavelength is 532 nm from a frequency-doubled Nd:YAG laser.[5][6][7]

-

The laser is focused on the sample.

-

The scattered light is collected in a backscattering geometry and directed to a spectrometer.[5][6]

-

A notch filter is used to remove the strong Rayleigh scattered light at the laser frequency.

-

The Raman spectrum is recorded, typically covering a Stokes shift range from approximately 100 to 4000 cm⁻¹.

-

Integration times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Vibrational Mode Assignments

The interpretation of the vibrational spectra involves assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations. The following table summarizes the key vibrational frequencies and their assignments for potassium methanesulfonate, based on published data.[1][2]

| Vibrational Mode Description | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretching | ||

| Asymmetric C-H Stretch (νₐ(CH₃)) | 3031 | 3032 |

| Symmetric C-H Stretch (νₛ(CH₃)) | 2940 | 2943 |

| CH₃ Deformation | ||

| Asymmetric CH₃ Deformation (δₐ(CH₃)) | 1425 | 1425 |

| Symmetric CH₃ Deformation (δₛ(CH₃)) | 1318 | 1320 |

| S-O Stretching | ||

| Asymmetric S-O Stretch (νₐ(SO₃)) | 1201, 1175 | 1184 |

| Symmetric S-O Stretch (νₛ(SO₃)) | 1056 | 1059 |

| CH₃ Rocking | ||

| CH₃ Rock (ρ(CH₃)) | 981 | 981 |

| C-S Stretching | ||

| C-S Stretch (ν(CS)) | 777 | 779 |

| SO₃ Deformation | ||

| Asymmetric SO₃ Deformation (δₐ(SO₃)) | 557 | 557 |

| Symmetric SO₃ Deformation (δₛ(SO₃)) | 536 | 536 |

Note: Frequencies are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

A key observation in the infrared spectrum of potassium methanesulfonate is the absence of splitting in the asymmetric S-O stretching mode.[1][2] This indicates that the methanesulfonate ion exists in a predominantly uncoordinated, ionic state within the crystal lattice, as opposed to forming strong coordinate bonds with the potassium cation.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the vibrational spectroscopy of potassium methanesulfonate, from sample preparation to spectral analysis.

Caption: Workflow for vibrational analysis of potassium methanesulfonate.

Conclusion

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides an invaluable, non-destructive method for the detailed characterization of potassium methanesulfonate. The spectra yield critical information on the internal vibrations of the methanesulfonate anion, allowing for the confirmation of its structure and providing insights into the ionic nature of the solid-state material. The methodologies and data presented in this guide serve as a foundational resource for researchers employing these techniques for quality control, structural elucidation, and further investigation in pharmaceutical and materials science applications.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular vibration - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

Unveiling the Crystal Architecture of Potassium Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium methanesulfonate (B1217627) (CH₃KO₃S), a compound of interest in various chemical and pharmaceutical applications. This document details the precise atomic arrangement, synthesis, and the experimental procedures used to elucidate its three-dimensional structure, presenting quantitative data in a clear, tabular format for ease of reference and comparison.

Crystallographic and Structural Properties

Potassium methanesulfonate crystallizes in the tetragonal system, characterized by a complex arrangement of potassium and methanesulfonate ions within the unit cell.[1][2] The structure was determined by single-crystal X-ray diffraction, revealing key insights into the coordination environments and bonding interactions.

Crystal Data and Structure Refinement

The fundamental crystallographic parameters for potassium methanesulfonate, determined at a temperature of 150 K, are summarized in the table below.

| Parameter | Value |

| Empirical Formula | CH₃KO₃S |

| Formula Weight | 134.20 |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| a (Å) | 13.3179 (4) |

| b (Å) | 13.3179 (4) |

| c (Å) | 5.9239 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1050.11 (6) |

| Z | 12 |

| Density (calculated) (Mg/m³) | 2.548 |

| Absorption Coefficient (mm⁻¹) | 2.293 |

| F(000) | 816 |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The following table details the fractional atomic coordinates and equivalent isotropic displacement parameters (U(eq)) for each atom in the asymmetric unit of potassium methanesulfonate.

| Atom | x | y | z | U(eq) (Ų) |

| K1 | 0.5000 | 0.5000 | 0.5000 | 0.0210 (2) |

| K2 | 0.20813 (4) | 0.08831 (4) | 0.5000 | 0.01639 (17) |

| K3 | 0.0000 | 0.5000 | 0.2500 | 0.0185 (2) |

| S1 | 0.14717 (4) | 0.35249 (4) | 0.0000 | 0.01250 (16) |

| O1 | 0.08471 (11) | 0.27438 (11) | 0.0000 | 0.0223 (5) |

| O2 | 0.20788 (9) | 0.35411 (9) | 0.18436 (18) | 0.0218 (4) |

| C1 | 0.23115 (16) | 0.44490 (16) | 0.0000 | 0.0173 (6) |

| H1A | 0.2838 | 0.4079 | 0.0000 | 0.021 |

| H1B | 0.2012 | 0.4852 | 0.1118 | 0.021 |

Selected Bond Lengths and Angles

Key intramolecular bond distances and angles within the methanesulfonate anion are presented below, providing insight into its geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| S1–O1 | 1.4556 (16) | O1–S1–O2 | 112.55 (7) |

| S1–O2 | 1.4609 (12) | O2–S1–O2' | 110.82 (10) |

| S1–C1 | 1.761 (2) | O1–S1–C1 | 106.88 (9) |

| O2–S1–C1 | 106.31 (7) |

Symmetry transformations used to generate equivalent atoms.

Anisotropic Displacement Parameters

The anisotropic displacement parameters (Ų) provide information on the vibrational motion of the atoms in the crystal lattice.

| Atom | U¹¹ | U²² | U³³ | U²³ | U¹³ | U¹² |

| K1 | 0.0159 (3) | 0.0159 (3) | 0.0313 (5) | 0.000 | 0.000 | 0.000 |

| K2 | 0.0163 (3) | 0.0163 (3) | 0.0166 (3) | 0.000 | 0.000 | -0.0002 (2) |

| K3 | 0.0185 (4) | 0.0185 (4) | 0.0186 (4) | 0.000 | 0.000 | 0.000 |

| S1 | 0.0131 (3) | 0.0119 (3) | 0.0125 (3) | 0.000 | 0.000 | 0.0002 (2) |

| O1 | 0.0238 (9) | 0.0231 (9) | 0.0199 (9) | 0.000 | 0.000 | -0.0084 (7) |

| O2 | 0.0231 (7) | 0.0231 (7) | 0.0193 (7) | -0.0016 (5) | -0.0016 (5) | -0.0081 (5) |

| C1 | 0.0185 (12) | 0.0161 (12) | 0.0174 (12) | 0.000 | 0.000 | 0.0018 (9) |

Experimental Protocols

Synthesis and Crystallization of Potassium Methanesulfonate

The synthesis of potassium methanesulfonate is achieved through a straightforward acid-base neutralization reaction.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

-

Neutralization: An aqueous solution of methanesulfonic acid (CH₃SO₃H) is carefully neutralized with a stoichiometric amount of potassium hydroxide (B78521) (KOH) in deionized water. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Concentration: The resulting solution of potassium methanesulfonate is heated to evaporate the water, leading to the precipitation of the crude product.

-

Recrystallization for Single Crystal Growth:

-

The crude potassium methanesulfonate is dissolved in a minimum amount of hot deionized water to create a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed at room temperature. Slow cooling is critical for the formation of large, well-defined single crystals.

-

Once crystal growth appears to have ceased, the solution can be placed in a refrigerator to maximize the yield.

-

The resulting single crystals are isolated by filtration and washed with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

The crystals are then dried under vacuum.

-

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

A suitable single crystal of potassium methanesulfonate was mounted on a Rigaku Oxford Diffraction Xtalab Synergy S instrument.[2] The crystal was maintained at a constant temperature of 150 K during data collection using a nitrogen stream. Diffraction data were collected using molybdenum Kα radiation (λ = 0.71073 Å). The collected diffraction intensities were then used to solve and refine the crystal structure using standard crystallographic software packages.

Concluding Remarks

The detailed crystallographic data presented in this guide provides a foundational understanding of the solid-state structure of potassium methanesulfonate. This information is critical for researchers in materials science, crystallography, and pharmaceutical development, as the crystal structure influences key properties such as solubility, stability, and bioavailability. The experimental protocols outlined herein offer a basis for the synthesis and structural verification of this and related compounds.

References

The Multifaceted Role of Potassium Methanesulfonate in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of potassium methanesulfonate (B1217627) (KCH₃SO₃) in a variety of chemical reactions. From its fundamental role as a source of a good leaving group to its more nuanced functions as a cocatalyst and supporting electrolyte, this document provides a comprehensive overview for professionals in research and development. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex reaction pathways and workflows to facilitate a deeper understanding of this versatile reagent.

Core Principles: The Dual Nature of Potassium Methanesulfonate

Potassium methanesulfonate's utility in chemical reactions stems from the distinct properties of its constituent ions: the potassium cation (K⁺) and the methanesulfonate anion (CH₃SO₃⁻).

-

The Methanesulfonate Anion as a Superior Leaving Group: The methanesulfonate (mesylate) anion is an excellent leaving group in nucleophilic substitution reactions.[1] This is attributed to the stability of the anion, which is a result of the delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability makes the displacement of the mesylate group by a nucleophile thermodynamically favorable.

-

The Potassium Cation's Influence: The potassium cation primarily acts as a counterion. However, its presence can influence reaction kinetics and solubility. In non-aqueous environments, the nature of the cation can affect the nucleophilicity of the counterion and the overall reaction rate. In electrochemical applications, it contributes to the conductivity of the electrolyte solution.

Potassium Salts in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

While potassium methanesulfonate itself is not a primary reagent in the Suzuki-Miyaura coupling, the use of other potassium salts, such as potassium organotrifluoroborates and potassium trimethylsilanolate, is well-established and provides insight into the role of the potassium cation in this critical C-C bond-forming reaction.[2][3] The general mechanism involves a palladium catalyst, a base, an organoboron compound, and an organic halide.[4]

The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base, often a potassium salt like potassium carbonate, plays a crucial role in activating the organoboron species for the transmetalation step.[4]

Quantitative Data from a Representative Suzuki-Miyaura Coupling

The following table presents data from the Suzuki-Miyaura cross-coupling of potassium furan-2-yltrifluoroborate with various aryl bromides, demonstrating the versatility and efficiency of using a potassium salt as the nucleophilic partner.[2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile (B114466) | 4-(Furan-2-yl)benzonitrile | 91 |

| 2 | 4-Bromoacetophenone | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 85 |

| 3 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)furan | 95 |

| 4 | 2-Bromopyridine | 2-(Furan-2-yl)pyridine | 78 |

Table 1: Yields of Suzuki-Miyaura cross-coupling with potassium furan-2-yltrifluoroborate.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Furan-2-yltrifluoroborate[2]

-

Reaction Setup: A microwave vial is charged with Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), 4-bromobenzonitrile (46.0 mg, 0.25 mmol), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).

-

Inert Atmosphere: The vial is sealed, evacuated, and purged with nitrogen three times.

-

Solvent Addition: Ethanol (1.4 mL, 0.18 M) is added via syringe.

-

Reaction Conditions: The reaction mixture is heated at 85 °C for 12 hours.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Role as a Co-catalyst in Ruthenium-Catalyzed C-H Arylation

Potassium methanesulfonate has been employed as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes. While detailed mechanistic studies for this specific role are not extensively published, it is proposed that the methanesulfonate anion may participate in the catalytic cycle by influencing the electronic properties of the ruthenium center or by facilitating the protonolysis step. In many ruthenium-catalyzed C-H functionalization reactions, potassium salts such as potassium carbonate or potassium acetate (B1210297) are used as bases or additives to promote the reaction.[5]

The general workflow for such a reaction is depicted below.

Due to the limited availability of a detailed protocol specifically using potassium methanesulfonate, a general procedure for a related ruthenium-catalyzed C-H arylation is provided for illustrative purposes.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-H Arylation of Aromatic Carboxylic Acids[5]

-

Reaction Setup: A reaction vessel is charged with the aromatic carboxylic acid, the aryl halide, [RuCl₂(p-cymene)]₂ as the catalyst, a ligand (e.g., PCy₃), and a base such as K₂CO₃.

-

Solvent Addition: A suitable solvent, such as NMP (N-Methyl-2-pyrrolidone), is added.

-

Reaction Conditions: The mixture is heated at a specified temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete.

-

Workup and Purification: The reaction is cooled, and the product is isolated through standard aqueous workup and extraction, followed by purification via chromatography.

Application in Electrochemistry: A Supporting Electrolyte

Potassium methanesulfonate serves as an effective supporting electrolyte in various electrochemical applications, including electrodeposition and cyclic voltammetry. Its high solubility in water and the electrochemical stability of the methanesulfonate anion make it a suitable choice.[6]

Electrodeposition

In electrodeposition, potassium methanesulfonate provides high conductivity to the electrolyte bath, facilitating the efficient deposition of metals. The methanesulfonate anion is generally non-coordinating, which can be advantageous in preventing the formation of undesired metal complexes in the electrolyte.

The following table summarizes key parameters from studies on the electrodeposition of iron and lead from methanesulfonate-based electrolytes.

| Metal | Electrolyte Composition | Current Density (A/dm²) | Current Efficiency (%) | Microhardness ( kg/mm ²) |

| Iron | Fe(CH₃SO₃)₂ | 5 - 25 | 95 - 96 | 461 - 477 |

| Lead | Pb(CH₃SO₃)₂ with free CH₃SO₃H | 4 | ~100 | Not Reported |

Table 2: Quantitative data for the electrodeposition of iron and lead from methanesulfonate electrolytes.

Experimental Protocol: Electrodeposition of Iron[7]

-

Electrolyte Preparation: An aqueous electrolyte solution is prepared containing iron(II) methanesulfonate (Fe(CH₃SO₃)₂). The pH and temperature of the electrolyte are adjusted to the desired values.

-

Electrochemical Cell Setup: An electrochemical cell is assembled with the substrate to be plated as the cathode and a suitable anode (e.g., an iron plate).

-

Electrodeposition: A constant current density is applied across the electrodes for a specified duration to achieve the desired coating thickness.

-

Post-treatment: The plated substrate is removed from the cell, rinsed, and dried.

The general workflow for an electrodeposition experiment is visualized below.

Conclusion

Potassium methanesulfonate is a versatile and valuable reagent in modern chemistry. Its mechanism of action is multifaceted, ranging from the straightforward role of the methanesulfonate anion as a stable leaving group to the more subtle influences of the potassium cation and the methanesulfonate anion in catalysis and electrochemistry. A thorough understanding of these mechanisms allows researchers and drug development professionals to harness the full potential of this compound in designing efficient and innovative chemical processes. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the application of potassium methanesulfonate and related salts in the laboratory and beyond.

References

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage | MDPI [mdpi.com]

- 4. Ruthenium-catalyzed site-selective C-H arylation of 2-pyridones and 1-isoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Potassium Methanesulfonate

This technical guide provides comprehensive safety and handling information for potassium methanesulfonate (B1217627), tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

Potassium methanesulfonate is considered a hazardous substance.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Some sources also indicate limited evidence of a carcinogenic effect.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of potassium methanesulfonate is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid (crystals or powder)[4] |

| Appearance | White[4] |

| Odor | Odorless[4] |

| Stability | Hygroscopic; sensitive to moisture[4][5] |

| Incompatible Materials | Oxidizing agents[1][4][5] |